醛-苯-酰胺-PEG3-C-COOH

描述

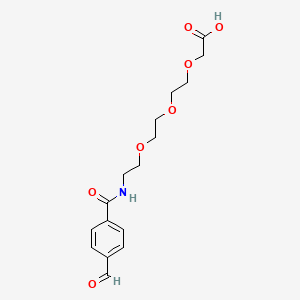

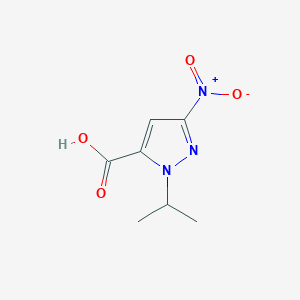

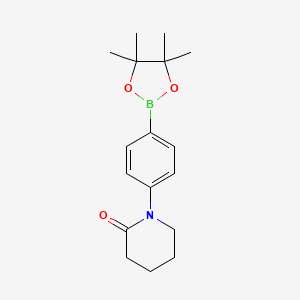

Ald-Ph-amido-PEG3-C-COOH is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a linker molecule that is used to conjugate peptides and proteins to various surfaces, including nanoparticles, microspheres, and beads. The use of Ald-Ph-amido-PEG3-C-COOH has revolutionized the way researchers study biological processes, as it allows for the controlled delivery of peptides and proteins to specific areas of the body.

科学研究应用

薄膜原子层沉积 (ALD)

ALD 的前驱体:N-杂环锡烯和锗烯的合成及其作为原子层沉积 (ALD) 前驱体的应用突出了挥发性、稳定性和反应性化合物在基材上形成共形薄膜方面的重要性。这些前驱体在沉积锗或锡的单硫化物方面很有效,展示了它们在涂层和电子应用中材料科学方面的效用 (Kim 等,2014)。

ALD 应用:Johnson、Hultqvist 和 Bent (2014) 的一篇综述概述了 ALD 作为一种用于生产具有出色共形性和厚度控制的薄膜的技术。该工艺对于太阳能电池、高 k 晶体管和固体氧化物燃料电池的应用至关重要,说明了 ALD 在推进技术和材料科学方面的多功能性和影响 (Johnson 等,2014)。

催化和材料功能化

催化剂设计:通过 ALD 开发催化剂展示了该方法精确设计催化材料的能力,提高了它们的活性和稳定性。这种方法已被用于为各种化学反应创建广泛的催化结构,表明 ALD 在催化研究中的作用 (O'Neill 等,2015)。

树枝状大分子的功能化:应变促进的炔叠氮环加成反应对基于聚酰胺的树状大分子进行乙二醇链功能化的研究强调了化学功能化技术的重要性。该方法避免了金属污染,这对于生物应用至关重要,突出了创新化学策略在材料功能化中的重要性 (Ornelas 等,2010)。

能量转换和存储

用于能源应用的 ALD:ALD 已被确定为能量转换、利用和存储中的一项关键技术。它以亚纳米精度设计表面和界面的能力使其成为可再生能源设备(如固体氧化物燃料电池、光伏电池和锂离子电池)开发中的宝贵工具。这突出了 ALD 在促进向清洁、可再生能源过渡方面的潜力 (Elam 等,2011)。

作用机制

Target of Action

The primary target of Ald-Ph-amido-PEG3-C-COOH is the antibody-drug conjugate (ADC) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug.

Mode of Action

Ald-Ph-amido-PEG3-C-COOH acts as a non-cleavable linker in ADCs . The linker’s role is to stably attach the cytotoxic drug to the antibody until it reaches the cancer cell. Once inside the cell, the drug is released to exert its cytotoxic effect. The non-cleavable nature of this linker means that the drug remains attached to the antibody even after internalization into the cancer cell, and the drug is released only when the ADC is degraded within the cell.

Result of Action

The primary result of the action of Ald-Ph-amido-PEG3-C-COOH is the targeted delivery of cytotoxic drugs to cancer cells via ADCs . This results in the selective killing of cancer cells while minimizing damage to healthy cells, thus improving the therapeutic index of the cytotoxic drug.

属性

IUPAC Name |

2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO7/c18-11-13-1-3-14(4-2-13)16(21)17-5-6-22-7-8-23-9-10-24-12-15(19)20/h1-4,11H,5-10,12H2,(H,17,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMVWAHTNKJYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ald-Ph-amido-PEG3-C-COOH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070902.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3070917.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B3070919.png)

![4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070931.png)

![4-pentyl-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]cyclohexane-1-carboxamide](/img/structure/B3070957.png)

![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3070994.png)